molecular formula C12H17NO4 B13345247 Phthalic acid, monoisobutyl ester, ammonium salt CAS No. 101976-14-1

Phthalic acid, monoisobutyl ester, ammonium salt

Cat. No.: B13345247
CAS No.: 101976-14-1
M. Wt: 239.27 g/mol
InChI Key: FOMDNQDHJPVRSO-UHFFFAOYSA-N
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Description

Phthalic acid, monoisobutyl ester, ammonium salt (CAS: 30833-53-5) is an ammonium salt derivative of the monoester formed from phthalic acid and isobutyl alcohol. The compound is cataloged in chemical databases for industrial and regulatory purposes, where ambiguous naming conventions in safety data sheets (MSDS) often complicate its identification .

Properties

CAS No.

101976-14-1

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

azanium;2-(2-methylpropoxycarbonyl)benzoate

InChI

InChI=1S/C12H14O4.H3N/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14;/h3-6,8H,7H2,1-2H3,(H,13,14);1H3

InChI Key

FOMDNQDHJPVRSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Esterification of Phthalic Acid with Isobutanol

The most direct and conventional method for preparing this compound involves esterification of phthalic acid with isobutanol, followed by neutralization with ammonia or ammonium compounds.

  • Reaction Conditions:

    • Refluxing the mixture of phthalic acid and isobutanol at temperatures typically between 100°C and 150°C.
    • Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate ester formation.
    • The esterification is driven to completion by removing water via distillation or using a Dean-Stark apparatus, which shifts equilibrium toward ester formation.
  • Process Overview:

    • Phthalic acid is heated with excess isobutanol and a catalytic amount of acid.
    • The ester, phthalic acid, monoisobutyl ester , forms and is separated through recrystallization or distillation.
    • The ester is then neutralized with ammonia or ammonium hydroxide to produce the ammonium salt.
  • Purification:

    • Recrystallization from suitable solvents such as ethanol or ethyl acetate.
    • Distillation or chromatography may be employed for high-purity requirements.

In-Situ Esterification with Ammonium Salt Formation

Research indicates that the esterification can be performed directly on ammonium salts of phthalic acid, facilitating a one-pot synthesis that improves efficiency and minimizes by-products.

  • Methodology:

    • Ammonium phthalate salts are reacted with vapors of isobutanol under reflux conditions.
    • Catalysts such as basic silica gel or metal oxides (e.g., oxides of silicon, titanium, aluminum) are employed to catalyze esterification.
    • Water vapor is introduced to promote hydrolysis of nitrile hydrolysates if present, ensuring conversion to ammonium salts in situ.
  • Advantages:

    • Eliminates the need for isolating intermediate salts.
    • Reduces process steps and potential contamination.
  • Reaction Parameters:

    • Elevated temperatures (around 100°C to 150°C).
    • Use of inert solvents like toluene or inert atmospheres to control reaction environment.
    • Continuous removal of by-products such as acetic acid or unreacted alcohols via distillation.

Catalytic Esterification Using Acid Anhydrides

Another advanced method involves the use of acid anhydrides, such as isobutyric anhydride, to esterify phthalic acid derivatives directly.

  • Reaction Conditions:

    • Conducted at temperatures between 100°C and 150°C.
    • Catalysts such as phosphoric acid or other Lewis acids are used to enhance reaction rates.
    • Excess anhydride ensures complete esterification, with subsequent neutralization to form ammonium salts.
  • Process Details:

    • Phthalic acid or its derivatives are reacted with isobutyric anhydride in the presence of a solvent or in the melt.
    • The esterified product is isolated by distillation or filtration, then neutralized with ammonia to form the ammonium salt.

Industrial Scale Production

Large-scale synthesis leverages continuous flow reactors with optimized parameters:

Reaction Pathways and Data Summary

Method Reagents Conditions Key Features Advantages
Conventional Esterification Phthalic acid + Isobutanol + Acid catalyst Reflux at 100-150°C Direct ester formation Simple, well-established
In-situ Esterification Ammonium phthalate salts + Vapors of isobutanol Reflux, catalytic support One-pot process Reduced steps, minimizes by-products
Acid Anhydride Method Phthalic acid derivatives + Isobutyric anhydride 100-150°C, Lewis acid catalysts High efficiency High yield, scalable
Industrial Continuous Phthalic acid + Isobutanol + Catalysts Continuous flow, distillation High throughput Cost-effective, high purity

Research Findings and Patents

  • The patent US3935238A describes a process where ammonium salts of aromatic carboxylic acids are reacted with vapors of lower alcohols in the presence of alkaline catalysts, emphasizing the in-situ conversion of ammonium salts to esters, which reduces process complexity and improves yield.
  • Patents also highlight the use of specific catalysts, such as basic silica gel, to facilitate esterification at lower temperatures with minimal side reactions.
  • The process can be optimized to favor monoester formation, with recycling of unreacted materials to improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Phthalic acid, monoisobutyl ester, ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phthalic acid, alcohol derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phthalic acid, monoisobutyl ester, ammonium salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phthalic acid, monoisobutyl ester, ammonium salt involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, proteins, and enzymes, leading to changes in cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular structures .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Structure Type Solubility
Phthalic acid, monoisobutyl ester, ammonium salt 30833-53-5 C₁₂H₁₇NO₄ (ester + NH₄⁺)* ~240.28 (estimated) Monoester (salt) Likely polar, water-soluble
Dibutyl phthalate (DBP) 84-74-2 C₁₆H₂₂O₄ 278.34 Diester Low water solubility (11.2 mg/L)
Diisobutyl phthalate (DIBP) 84-69-5 C₁₆H₂₂O₄ 278.34 Diester 13.1 mg/L in water
Phthalic acid, mono(2-ethylhexyl) ester 4376-20-9 C₁₆H₂₂O₄ 278.34 Monoester Soluble in organic solvents
Benzyl butyl phthalate (BBP) 85-68-7 C₁₉H₂₀O₄ 312.36 Diester Low water solubility (2.7 mg/L)

*Note: The ammonium salt’s molecular weight is inferred by adding the ammonium ion (18.04 g/mol) to the ester’s mass (222.24 g/mol).

Environmental and Health Impacts

  • Monoisobutyl ester, ammonium salt: No direct risk assessments are available. However, monoesters are generally less persistent than diesters due to faster hydrolysis .
  • Diesters : DEHP (di-2-ethylhexyl phthalate) and DIBP exhibit high ecological risks, with risk quotients (RQs) of 35.06 and 1.35, respectively, in aquatic systems . BBP is restricted in the EU for single-use food-contact materials due to migration concerns .
  • Degradation Pathways: Diesters like DIBP are metabolized by microbes into monoesters (e.g., phthalic acid diisobutyl ester → monoisobutyl ester) and further oxidized to phthalic acid .

Regulatory Status

Compound Regulatory Status
This compound Not explicitly regulated; limited toxicity data .
DIBP, DBP, BBP Restricted under EU Directive 2007/19/EC for certain food-contact applications .
DEHP Classified as a priority pollutant by the EPA; MOS10 (safety threshold) = 2.97 .

Data Tables

Table 1: Key Physicochemical Properties of Selected PAEs

Property Monoisobutyl Ester, Ammonium Salt DIBP DBP BBP
Water Solubility High (estimated) 13.1 mg/L 11.2 mg/L 2.7 mg/L
Log Kow (Partition Coefficient) Not available 4.11 4.72 4.91
Environmental Half-Life Shorter (degradation intermediate) 60–90 days 30–60 days >100 days

Table 2: Detection in Environmental Studies

Compound Environmental Concentration (ng/L) Study Context
DIBP 9,224 (max) South-North Water Diversion Canal
DEHP 35.06 (RQ value) Aquatic risk assessment
Mono(2-ethylhexyl) ester Detected in marine archaea Egyptian marine samples

Biological Activity

Phthalic acid, monoisobutyl ester, ammonium salt, commonly referred to as monoisobutyl phthalate (MIBP), is part of a larger class of compounds known as phthalates. These compounds are widely used as plasticizers and additives in various industrial and consumer products. Understanding the biological activity of MIBP is critical due to its prevalence and potential health implications.

Chemical Structure and Properties

MIBP is an ester formed from phthalic acid and isobutanol. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}O4_4N
  • Molecular Weight : Approximately 234.25 g/mol

Sources and Exposure

MIBP is primarily released into the environment through the degradation of polyvinyl chloride (PVC) products, personal care items, and medical devices. Human exposure occurs through ingestion, inhalation, and dermal contact with products containing phthalates. Notably, metabolites of phthalates have been detected in human biological samples such as urine, saliva, and semen .

Endocrine Disruption

Phthalates, including MIBP, are recognized endocrine disruptors. They can interfere with hormonal functions by mimicking or blocking hormones, leading to various health issues:

  • Reproductive Health : Studies indicate that exposure to phthalates is associated with reproductive abnormalities in both males and females. In animal models, high doses have been linked to testicular damage and altered sexual development .
  • Developmental Toxicity : Research has shown that MIBP can affect fetal development. For example, studies on pregnant rats demonstrated that exposure to certain phthalates resulted in reduced testosterone levels in male offspring, potentially leading to developmental issues .

Cytotoxicity and Cellular Interactions

Recent studies have explored the interactions between MIBP and cellular proteins. Proteomic analyses have identified several proteins that bind to phthalate esters in breast cancer cell lines. This binding may influence cellular functions related to growth and apoptosis .

Case Studies

  • Reproductive Toxicity in Animal Models :
    • A study involving pregnant Sprague-Dawley rats exposed to varying doses of diisononyl phthalate (a related compound) showed significant effects on male sexual development. The study highlighted the importance of understanding the dose-response relationship for these compounds .
  • Human Exposure Assessment :
    • Research has documented the presence of phthalate metabolites in human urine samples, indicating widespread exposure among different populations. This has raised concerns regarding potential long-term health effects .

Summary of Findings

Biological ActivityObservations
Endocrine DisruptionAlters hormone levels; linked to reproductive issues
Developmental ToxicityAffects fetal development; reduces testosterone in males
CytotoxicityInteracts with cellular proteins; may influence cancer cell behavior

Q & A

Q. What are the recommended methods for synthesizing phthalic acid, monoisobutyl ester, ammonium salt in laboratory settings?

  • Methodological Answer : Synthesis involves two steps: (1) esterification of phthalic anhydride with isobutanol under acidic catalysis (e.g., H₂SO₄) at 80–100°C for 4–6 hours, followed by (2) neutralization with aqueous ammonium hydroxide. Monitor reaction completion via FT-IR (disappearance of anhydride carbonyl peaks at ~1770 cm⁻¹). Purify the ammonium salt by recrystallization from ethanol-water (3:1 v/v) to achieve >95% purity. Yield optimization requires strict control of pH (8.5–9.0) during neutralization .

Q. Which analytical techniques are suitable for quantifying this compound in polymer matrices?

  • Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with tandem quadrupole mass spectrometry (TQD) using a BEH Phenyl column (1.7 µm, 2.1 × 50 mm) is optimal. Use a gradient elution of 0.1% formic acid in acetonitrile/water (40:60 to 95:5 over 3.5 minutes). Calibrate with matrix-matched standards to mitigate polymer interference. Limit of detection (LOD) can reach 0.05 µg/mL with intraday precision RSD <5% .

Q. How should researchers handle safety concerns during experimental work with this compound?

  • Methodological Answer : Refer to OSHA 29 CFR 1910.1200 guidelines for hazardous chemical handling. Use fume hoods for synthesis steps involving ammonia vapors. Personal protective equipment (PPE) must include nitrile gloves, goggles, and lab coats. Store the compound in airtight containers away from acids to prevent decomposition. Emergency protocols should address ammonia release (neutralize with citric acid) and ester hydrolysis products (phthalic acid, isobutanol) .

Advanced Research Questions

Q. What microbial degradation pathways are effective for this compound in environmental remediation studies?

  • Methodological Answer : Pseudomonas spp. and Rhodococcus spp. express esterases that hydrolyze the ester bond, yielding phthalic acid and isobutanol. Subsequent dioxygenase-mediated ring cleavage converts phthalic acid to protocatechuic acid, which is mineralized to CO₂ and H₂O. Optimize degradation in batch reactors with pH 7.0, 30°C, and 150 rpm agitation. Monitor via GC-MS for intermediate metabolites (e.g., phthalic acid, retention time ~8.2 minutes) .

Q. How do regulatory restrictions impact the experimental design for studies involving this compound?

  • Methodological Answer : Under EU Regulation 10/2011, the compound is restricted to non-fatty food contact materials (SML = 30 mg/kg). Design migration studies using 10% ethanol or 3% acetic acid as food simulants (40°C, 10 days). For environmental studies, adhere to ECHA SVHC guidelines (e.g., biodegradation half-life <60 days). Include negative controls (e.g., phthalate-free polymers) to distinguish background contamination .

Q. What strategies reconcile contradictory data between analytical detection and regulatory thresholds?

  • Methodological Answer : Cross-validate UPLC-MS results with pyrolysis-GC/MS to confirm compound integrity under thermal processing. For discrepancies in migration studies, use isotope dilution (e.g., phthalic acid-d4 as internal standard) to correct matrix effects. Statistically analyze batch-to-batch variability using ANOVA (p < 0.05) to identify outliers. Reference ECHA’s substance evaluation protocols for SVHC identification .

Q. How can researchers assess the developmental toxicity of this compound in model organisms?

  • Methodological Answer : Use zebrafish embryos (OECD TG 236) exposed to 0.1–10 mg/L for 96 hours. Evaluate teratogenicity (e.g., yolk sac edema, spinal curvature) and LC50 via probit analysis. For mechanistic studies, quantify oxidative stress biomarkers (SOD, CAT) and perform RNA-seq to identify dysregulated pathways (e.g., PPARγ signaling). Compare results with structurally similar esters (e.g., diisobutyl phthalate) to infer structure-activity relationships .

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